![molecular formula C₂₄H₂₄BrNO₃ B1142135 4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide CAS No. 178551-26-3](/img/no-structure.png)
4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide
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Overview
Description
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide' involves the condensation of 1-(phenylmethyl)pyridinium iodide with 1,3-dihydro-5,6-dimethoxy-2-naphthaldehyde followed by bromination of the resulting product.", "Starting Materials": [ "1-(phenylmethyl)pyridinium iodide", "1,3-dihydro-5,6-dimethoxy-2-naphthaldehyde", "Bromine" ], "Reaction": [ "Step 1: Dissolve 1-(phenylmethyl)pyridinium iodide in dry DMF and add potassium carbonate. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 1,3-dihydro-5,6-dimethoxy-2-naphthaldehyde to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 4: Dissolve the resulting product in acetic acid and add bromine dropwise. Stir the mixture at room temperature for 24 hours.", "Step 5: Pour the reaction mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 6: Recrystallize the product from ethanol to obtain '4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide'." ] } | |
CAS RN |
178551-26-3 |
Molecular Formula |
C₂₄H₂₄BrNO₃ |
Molecular Weight |
454.36 |
synonyms |
4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide |
Origin of Product |
United States |
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